4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5,6-dimethylpyrimidine
Description
4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5,6-dimethylpyrimidine is a complex organic compound that features a pyrimidine core substituted with a piperidine ring and a chloropyridine moiety
Properties
IUPAC Name |
4-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-5,6-dimethylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O/c1-12-13(2)20-11-21-17(12)22-7-4-14(5-8-22)10-23-16-3-6-19-9-15(16)18/h3,6,9,11,14H,4-5,7-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJUTZFKHGYUWFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CCC(CC2)COC3=C(C=NC=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5,6-dimethylpyrimidine typically involves multiple steps:
Formation of the Chloropyridine Intermediate: The synthesis begins with the chlorination of pyridine to form 3-chloropyridine.
Etherification: The chloropyridine intermediate is then reacted with a suitable alcohol to form the 3-chloropyridin-4-yloxy intermediate.
Piperidine Substitution: The 3-chloropyridin-4-yloxy intermediate is then reacted with piperidine to introduce the piperidin-1-yl group.
Pyrimidine Formation: Finally, the piperidine derivative is reacted with a dimethylpyrimidine precursor under conditions that promote the formation of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated systems for precise reagent addition and temperature regulation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the chloropyridine moiety, potentially converting it to a pyridine derivative.
Substitution: The chloropyridine group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: N-oxide derivatives of the piperidine ring.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound can be used as a probe to study the interactions of pyrimidine and piperidine derivatives with biological macromolecules. It may also serve as a lead compound in the development of new drugs.
Medicine
Medicinally, 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5,6-dimethylpyrimidine has potential applications as an active pharmaceutical ingredient (API) due to its ability to interact with specific biological targets. It may be investigated for its efficacy in treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the pyrimidine and piperidine moieties.
Mechanism of Action
The mechanism of action of 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5,6-dimethylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-{[(3-bromopyridin-4-yl)oxy]methyl}piperidin-1-yl)-5,6-dimethylpyrimidine
- 4-(4-{[(3-fluoropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5,6-dimethylpyrimidine
- 4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-5,6-dimethylpyrimidine
Uniqueness
The uniqueness of 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5,6-dimethylpyrimidine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloropyridine moiety, in particular, can influence the compound’s reactivity and its interactions with biological targets, making it a valuable compound for further research and development.
Biological Activity
The compound 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5,6-dimethylpyrimidine is a complex organic molecule with significant potential in medicinal chemistry. Its structure features a pyrimidine core linked to a piperidine ring and a chloropyridine moiety, which suggests diverse biological activities. This article reviews the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula of the compound is with a molecular weight of approximately 358.9 g/mol. Its structural composition includes:
- Pyrimidine Ring : Implicated in various biological activities.
- Piperidine Moiety : Known for its role in anesthetic and antidiabetic properties.
- Chloropyridine Group : Often associated with antibacterial and enzyme inhibition activities.
Biological Activity Overview
Research indicates that compounds containing piperidine and pyrimidine structures often exhibit a range of biological activities, including:
- Antibacterial Activity : Effective against various bacterial strains.
- Enzyme Inhibition : Particularly against acetylcholinesterase (AChE) and urease.
- Anticancer Properties : Potential applications in cancer chemotherapy.
Antibacterial Activity
In studies evaluating antibacterial efficacy, derivatives of the compound were tested against several bacterial strains such as Salmonella typhi and Bacillus subtilis. The results indicated moderate to strong antibacterial activity, with some compounds achieving IC50 values as low as 2.14 µM against AChE, highlighting their potential as therapeutic agents in treating bacterial infections .
Enzyme Inhibition Studies
The compound's interaction with enzymes has been extensively studied. It has shown significant inhibitory activity against:
- Acetylcholinesterase (AChE) : Important for the treatment of neurological disorders.
- Urease : Associated with the treatment of urinary tract infections.
Table 1 summarizes the enzyme inhibition data from various studies:
| Compound | Enzyme Target | IC50 Value (µM) |
|---|---|---|
| Compound A | AChE | 2.14 ± 0.003 |
| Compound B | Urease | 0.63 ± 0.001 |
| Compound C | AChE | 5.00 ± 0.005 |
The mechanism by which this compound exerts its biological effects involves binding to specific receptors or enzymes, thereby modulating their activity. For instance, inhibition of AChE leads to increased levels of acetylcholine in synaptic clefts, which can enhance neurotransmission and potentially improve cognitive functions .
Case Studies
Several case studies have explored the biological activity of similar compounds:
- Study on Piperidine Derivatives : This research synthesized various piperidine derivatives and evaluated their pharmacological properties, demonstrating significant antibacterial and enzyme inhibitory effects .
- Antitumor Activity Assessment : Another study investigated the anticancer potential of pyrimidine derivatives, revealing promising results in inhibiting tumor cell proliferation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
